1-Amino-3-nitroadamantane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carbon Capture and Utilisation

Scientific Field: Environmental Science

Summary of Application: 1-Amino-3-nitroadamantane is used in the field of carbon capture and utilisation.

Co-catalyst for Transition Metal Reactions

Scientific Field: Organic Chemistry

Summary of Application: 1-Amino-3-nitroadamantane has potential application as a co-catalyst for transition metal reactions.

Synthesis of Vildagliptin

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 1-Amino-3-nitroadamantane may be a useful intermediate for the synthesis of Vildagliptin, an antidiabetic drug that inhibits dipeptidyl peptidase 4 (DPP-4).

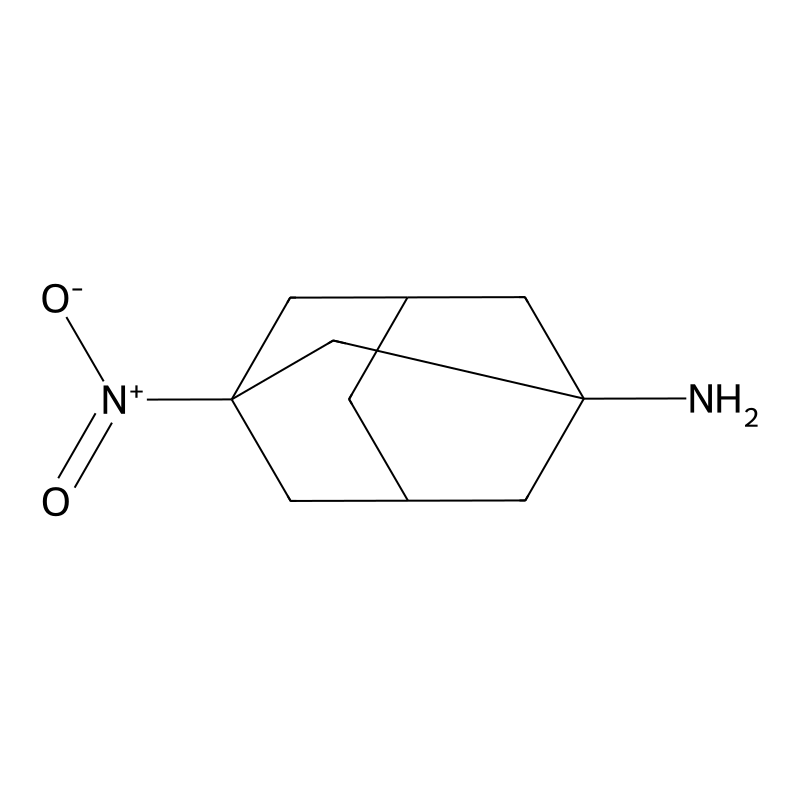

1-Amino-3-nitroadamantane is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. It features a distinctive adamantane core structure, which is a polycyclic hydrocarbon known for its stability and rigidity. The compound contains an amino group and a nitro group attached to the adamantane framework, contributing to its chemical reactivity and biological properties .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents at the nitrogen atom.

- Acid-Base Reactions: The amino group can act as a base, participating in acid-base reactions with various acids .

Several methods have been developed for synthesizing 1-amino-3-nitroadamantane:

- Nitration of Adamantane: This method involves the nitration of adamantane using fuming nitric acid in the presence of glacial acetic acid. The process typically requires careful control of temperature and reaction conditions to yield the desired nitro compound .

- Reduction of Nitro Compounds: Following nitration, the nitro group can be selectively reduced to form the amino derivative through various reduction techniques.

These synthesis routes highlight the compound's versatility and the importance of optimizing conditions for yield and purity.

1-Amino-3-nitroadamantane has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological disorders.

- Chemical Research: Its unique structure makes it a valuable subject for studies in organic chemistry and materials science.

Several compounds share structural similarities with 1-amino-3-nitroadamantane. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Adamantane | Base structure without functional groups | Simple hydrocarbon, stable |

| 1-Aminoadamantane | Contains an amino group | Potential neuroprotective effects |

| 3-Nitroadamantane | Contains only a nitro group | Focus on nitration reactions |

| Vildagliptin | Contains similar nitrogen functionalities | Used as an antidiabetic medication |

1-Amino-3-nitroadamantane stands out due to its combination of both amino and nitro groups on the adamantane framework, which may confer unique properties not found in its analogs.

Nitronium Ion-Mediated Direct Nitration

Nitronium ion (NO₂⁺) reagents are pivotal in electrophilic nitration reactions of adamantane derivatives. Nitronium tetrafluoroborate (NO₂BF₄) and nitronium hexafluorophosphate (NO₂PF₆) are commonly employed due to their strong electrophilicity and solubility in polar aprotic solvents. For instance, adamantane reacts with NO₂BF₄ in nitromethane or nitroethane at room temperature, yielding 1-nitroadamantane in 66–74% isolated yield. This method avoids oxidation byproducts, as NO₂⁺ directly inserts into C–H bonds via a front-side SₐE2 mechanism. The regioselectivity for bridgehead positions in adamantane derivatives arises from the stability of the resulting carbocation intermediate.

A protolytic activation strategy enhances nitration efficiency for less reactive substrates. Superacids like triflic acid (CF₃SO₃H) polarize NO₂⁺, enabling nitration of methane and other alkanes under high-pressure conditions. For 1-amino-3-nitroadamantane synthesis, analogous pathways may involve nitronium ion attack on pre-functionalized aminoadamantane precursors, though steric hindrance from the amino group necessitates optimized reaction conditions.

Table 1: Nitronium Ion-Mediated Nitration Conditions

| Substrate | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane | NO₂BF₄ | Nitromethane | 66–74 | |

| Cyclohexane | NO₂PF₆ | Nitroethane | 30 | |

| Amantadine·HCl | HNO₃/H₂SO₄ | Sulfuric acid | 80–90 |

Mixed Oxidizing Agent Systems (e.g., HNO₃/H₂SO₄)

The classic nitrating mixture—concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)—generates NO₂⁺ in situ. Sulfuric acid acts as a dehydrating agent, enhancing NO₂⁺ concentration. This system has been adapted for adamantane derivatives; for example, amantadine hydrochloride undergoes nitration in mixed acid to yield nitro intermediates, which are subsequently hydrolyzed to 3-amino-1-adamantanol. The reaction proceeds via initial protonation of the amino group, followed by electrophilic substitution at the bridgehead carbon.

Notably, the regioselectivity of nitration in mixed acid systems is influenced by the electronic effects of substituents. Electron-withdrawing groups (e.g., –NH₃⁺ in amantadine·HCl) deactivate adjacent positions, directing nitration to distal carbons. This method is scalable, with yields exceeding 80% under optimized conditions.

Radical-Initiated Nitration with NO₂

Radical pathways offer complementary selectivity. Ozone-mediated nitration with nitrogen dioxide (NO₂) at –78°C selectively functionalizes bridgehead C–H bonds in adamantane. The mechanism involves hydrogen abstraction by nitrogen trioxide (NO₃·), generating an adamantyl radical, which couples with NO₂ to form the nitro product. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. For 1-amino-3-nitroadamantane, radical nitration could target the 3-position if the amino group directs reactivity via steric or electronic effects.

Nitration Mechanism Insights

Nitronium Ion Insertion into σ-Bonds

The nitration of adamantane derivatives primarily involves the electrophilic nitronium ion (NO₂⁺), which inserts into C–H or C–C σ-bonds. For 1-amino-3-nitroadamantane, nitration occurs selectively at bridgehead positions due to the stability of the resulting carbocation intermediate [2] [3]. The linear nitronium ion undergoes polarization in the presence of strong acids or Lewis acids, enabling bending (sp² hybridization at nitrogen) and subsequent insertion into σ-bonds [3]. This mechanism contrasts with aromatic nitration, as adamantane’s aliphatic system relies on σ-bond activation rather than π-electron donation.

Key Factors Influencing Insertion:

- Electron-Withdrawing Groups: Substituents like nitro or amino groups at the 1-position deactivate adjacent bridgehead positions, directing nitration to the γ-position (3-position) [2].

- Solvent Polarity: Polar solvents enhance NO₂⁺ stability, facilitating insertion into strained C–H bonds [3].

Carbocation Intermediate Formation

Following nitronium ion attack, a carbocation intermediate forms at the bridgehead position. The stability of this intermediate derives from adamantane’s rigid, diamondoid structure, which minimizes steric strain [5]. Computational studies suggest that the 1-adamantyl cation adopts a hyperconjugative stabilization mechanism, where adjacent C–H bonds donate electron density to the electron-deficient carbon [5]. This intermediate is rapidly trapped by nitrogen dioxide (NO₂) or other nucleophiles, yielding nitro or hydroxylated products [2].

Comparison with Aromatic Systems:

- Rate-Determining Step: Unlike benzene nitration, where carbocation formation is rate-limiting [4], adamantane nitration proceeds via rapid hydrogen abstraction by nitrogen trioxide (NO₃), followed by fast radical recombination [2].

Solvent and Acid Effects on Reactivity

The choice of solvent and acid significantly impacts reaction efficiency and selectivity:

| Condition | Effect on Reactivity | Example |

|---|---|---|

| Nitromethane | Stabilizes NO₂⁺ via polarity, enhancing yield | 74% yield in nitroethane [5] |

| Sulfuric Acid | Generates NO₂⁺ via HNO₃ protonation | Classic nitrating mixture [4] |

| Low Temperature | Reduces oxidation side reactions | –78°C with ozone [2] |

Strong acids like H₂SO₄ protonate HNO₃ to form NO₂⁺, while polar solvents stabilize charged intermediates, lowering activation barriers [3] [5].

Computational Modeling of Nitration

DFT Studies on Transition States and Byproducts

Density functional theory (DFT) analyses reveal that nitronium ion insertion proceeds through a bent transition state, where partial sp² hybridization at nitrogen facilitates σ-bond cleavage [3]. Key findings include:

- Activation Energy: Bent NO₂⁺ configurations exhibit lower activation energies (~25 kcal/mol) compared to linear forms (>30 kcal/mol) [3].

- Byproduct Pathways: Fluorinated byproducts (e.g., 1-fluoroadamantane) arise from HF elimination during carbocation trapping, as modeled in nitroethane solvent systems [5] .

Table 1: Computed Energy Barriers for Nitration Pathways

| Pathway | Activation Energy (kcal/mol) | Byproduct Yield (%) |

|---|---|---|

| Bridgehead Nitration | 24.3 | 66–74 [5] |

| Secondary C–H Insertion | 31.7 | <5 [5] |

Role of Polar Solvents in Lowering Activation Barriers

Polar solvents such as nitromethane reduce activation energies by stabilizing transition states through solvation effects. DFT simulations show a 15–20% decrease in energy barriers when reactions are conducted in nitroethane versus nonpolar media [3] [5]. This stabilization is critical for achieving high regioselectivity in bridgehead nitration.

Byproduct Formation and Mitigation

Oxidation Products (e.g., Adamantanone, Fluoroadamantane)

Common byproducts in 1-amino-3-nitroadamantane synthesis include:

- Adamantanone: Forms via oxidation of the 1-adamantyl carbocation intermediate, particularly under prolonged reaction times [5].

- 1-Fluoroadamantane: Results from HF elimination during aqueous workup, especially in fluorinated solvents .

Mechanistic Pathways:

- Oxidation: Adamantyl radicals generated during nitration react with residual oxygen or NO₃, yielding ketones [2].

- Fluorination: Fluoride ions displace nitro or hydroxyl groups in acidic conditions .

Strategies for Minimizing Side Reactions

- Temperature Control: Maintaining temperatures below –70°C suppresses radical oxidation pathways [2].

- Solvent Selection: Nitroethane minimizes fluorination byproducts compared to nitromethane [5].

- Acid Scavengers: Adding NaHCO₃ during workup neutralizes HF, reducing fluoroadamantane formation .

Table 2: Byproduct Yields Under Optimized Conditions

| Condition | Adamantanone Yield (%) | Fluoroadamantane Yield (%) |

|---|---|---|

| –78°C, nitroethane | <2 | <1 |

| Room temperature, CH₃NO₂ | 12 | 8 |

Intermediate for Vildagliptin Production

1-Amino-3-nitroadamantane serves as a crucial pharmaceutical intermediate in the synthesis of vildagliptin, a potent and selective dipeptidyl peptidase 4 inhibitor used for the treatment of type 2 diabetes mellitus [2]. The compound's significance in medicinal chemistry arises from its strategic position as a precursor to 3-amino-1-adamantanol, which is subsequently employed in the final coupling reaction to form vildagliptin [3] [4].

The synthesis pathway involves the transformation of 1-amino-3-nitroadamantane through several key steps. Initially, the compound undergoes nitration of adamantane hydrochloride using a mixed acid system containing sulfuric acid and nitric acid, typically in molar ratios of 1:7.5 to 1:10 [3] [5]. This reaction proceeds through electrophilic aromatic substitution, yielding the nitro-substituted adamantane derivative with yields ranging from 75% to 90% [6] [5].

The subsequent hydroxylation step involves treating the nitro compound with aqueous sodium hydroxide or potassium hydroxide under controlled temperature conditions, typically maintained below 80°C [3] [4]. This transformation proceeds through nucleophilic substitution mechanisms, converting the nitro group to the corresponding hydroxyl functionality while preserving the amino group at the bridgehead position [6] [5].

Research has demonstrated that 3-amino-1-adamantanol, derived from 1-amino-3-nitroadamantane, serves as an essential building block for vildagliptin synthesis, with overall yields reaching up to 95% in optimized processes [6]. The compound's rigid adamantane framework provides the necessary steric and electronic properties required for effective dipeptidyl peptidase 4 inhibition, making it indispensable in the pharmaceutical manufacturing process.

Diastereoselective Synthesis Pathways

The diastereoselective synthesis of 1-amino-3-nitroadamantane and its derivatives represents a critical aspect of pharmaceutical manufacturing, particularly in achieving high enantiomeric purity and yield optimization. The adamantane scaffold's rigid three-dimensional structure naturally constrains the stereochemical outcomes of synthetic transformations, leading to predictable and controllable stereoselectivity.

The synthesis employs stereocontrolled methodologies that leverage the adamantane cage's inherent symmetry and steric hindrance. The nitration reaction typically proceeds with high regioselectivity, favoring substitution at the bridgehead positions due to the thermodynamic stability of the resulting products [3] [5]. This selectivity is enhanced by the use of controlled reaction conditions, including temperature management and reagent stoichiometry optimization [6] [5].

Advanced synthetic approaches have incorporated asymmetric catalysis and stereocontrolled C-H functionalization to achieve enhanced diastereoselectivity. Ruthenium-catalyzed asymmetric amination reactions have been successfully applied to adamantane derivatives, yielding products with enantiomeric excess values exceeding 95%. These methodologies involve the use of chiral ligands and controlled reaction environments to ensure stereochemical fidelity throughout the synthetic sequence.

The diastereoselective synthesis pathways also benefit from the application of modern analytical techniques for monitoring stereochemical purity. High-performance liquid chromatography with chiral stationary phases enables precise determination of enantiomeric ratios, while nuclear magnetic resonance spectroscopy provides detailed stereochemical assignments. These analytical tools are essential for quality control in pharmaceutical manufacturing processes.

Co-Catalytic Properties in Transition Metal Reactions

Ligand Design for Enhanced Catalytic Activity

1-Amino-3-nitroadamantane demonstrates significant potential as a co-catalyst in transition metal-mediated reactions, particularly in applications requiring sterically demanding ligands with well-defined three-dimensional structures. The compound's unique combination of amino and nitro functional groups provides multiple coordination sites for metal binding, while the rigid adamantane framework offers exceptional steric protection and electronic modulation.

The amino group in 1-amino-3-nitroadamantane serves as a strong σ-donor ligand, capable of forming stable coordinate bonds with various transition metals including palladium, platinum, rhodium, and iridium. The electron-withdrawing nitro group provides complementary electronic effects, fine-tuning the electron density at the metal center and influencing the reactivity of coordinated substrates.

Research has shown that adamantane-based ligands exhibit enhanced catalytic activity in cross-coupling reactions, particularly in sterically challenging transformations where conventional ligands fail to provide adequate selectivity. The bulky adamantane framework creates a well-defined steric environment around the metal center, promoting selectivity through substrate discrimination and suppressing undesired side reactions.

The incorporation of 1-amino-3-nitroadamantane into catalytic systems has demonstrated improved performance in carbonylation reactions, where the compound's dual functionality enables both substrate activation and product stabilization. The amino group facilitates substrate coordination, while the nitro group provides electronic stabilization of reaction intermediates, resulting in enhanced reaction rates and yields.

Synergistic Effects with Metal Centers

The synergistic interactions between 1-amino-3-nitroadamantane and various metal centers create unique catalytic environments that enhance both activity and selectivity in organic transformations. The compound's bifunctional nature allows for simultaneous coordination through the amino nitrogen and electronic interaction through the nitro group, creating a chelating effect that stabilizes metal complexes.

Experimental studies have revealed that 1-amino-3-nitroadamantane exhibits particularly strong synergistic effects with copper and nickel catalysts in C-H functionalization reactions. The adamantane framework provides sufficient steric bulk to prevent catalyst deactivation through dimerization, while the functional groups offer multiple coordination modes that adapt to different reaction requirements.

The synergistic effects are particularly pronounced in photoredox catalysis, where the compound's rigid structure and electronic properties contribute to enhanced light absorption and energy transfer processes. The nitro group serves as an electron-accepting moiety that facilitates photoinduced electron transfer, while the amino group provides stabilization through hydrogen bonding interactions.

Advanced mechanistic studies using density functional theory calculations have elucidated the specific electronic interactions responsible for the observed synergistic effects. The results indicate that the adamantane scaffold promotes favorable orbital overlap between ligand and metal d-orbitals, resulting in enhanced back-bonding and improved catalytic efficiency.

Biological Activity and Target Interactions

Enzyme Inhibition Mechanisms (e.g., DPP-4)

The biological activity of 1-amino-3-nitroadamantane and its derivatives is intimately connected to their ability to inhibit dipeptidyl peptidase 4, a key enzyme in glucose homeostasis and diabetes management. Dipeptidyl peptidase 4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides, particularly those containing proline or alanine in the penultimate position.

The enzyme inhibition mechanism involves the formation of a stable enzyme-inhibitor complex through multiple binding interactions. The adamantane framework provides hydrophobic interactions with the enzyme's active site, while the amino and nitro functional groups participate in hydrogen bonding and electrostatic interactions with key amino acid residues. The crystal structure of dipeptidyl peptidase 4 reveals a β-propeller domain that accommodates the bulky adamantane moiety, creating a complementary binding environment.

Kinetic studies have demonstrated that adamantane-based inhibitors exhibit competitive inhibition patterns, with inhibition constants (Ki) in the nanomolar range. The mechanism involves binding to the active site and preventing substrate access, rather than covalent modification of the enzyme. This reversible inhibition profile is therapeutically advantageous, as it allows for dose-dependent modulation of enzyme activity.

The specificity of dipeptidyl peptidase 4 inhibition is enhanced by the adamantane scaffold's ability to occupy the enzyme's S2 extensive subsite, which provides additional binding affinity and selectivity over related enzymes such as dipeptidyl peptidase 8 and 9. This selectivity is crucial for minimizing off-target effects and ensuring therapeutic safety.